3-ethyl-3-methylpentanal
Overview
Description
3-ethyl-3-methylpentanal is an organic compound belonging to the aldehyde family It is characterized by the presence of an aldehyde functional group (-CHO) attached to a carbon chain with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethyl-3-methylpentanal can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-3-methyl-pentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically takes place under mild conditions to prevent over-oxidation to carboxylic acids .
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 3-ethyl-3-methyl-1-pentene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3-methylpentanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various alcohols and derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3-Ethyl-3-methyl-pentanoic acid.
Reduction: 3-Ethyl-3-methyl-pentanol.
Nucleophilic Addition: Various alcohols and derivatives.
Scientific Research Applications
3-ethyl-3-methylpentanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylpentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.
3-Ethyl-2-methylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional group that imparts reactivity to 3-ethyl-3-methylpentanal.
3-Methylpentanal: An aldehyde with a similar structure but different substituents, leading to variations in chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl substituents on the carbon chain, which influences its reactivity and applications. Its distinct structure allows for targeted chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-8(3,5-2)6-7-9/h7H,4-6H2,1-3H3 |
InChI Key |
RMJFIACBKLAXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.